3-(Pyridin-4-YL)piperazin-2-one
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Overview
Description
3-(Pyridin-4-YL)piperazin-2-one is a heterocyclic organic compound that features a piperazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperazine and pyridine moieties in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-YL)piperazin-2-one typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable diamine precursor with a pyridine derivative. For example, the reaction between 1,2-diaminopropane and 4-chloropyridine under basic conditions can yield the desired piperazine ring.
Oxidation: The intermediate product is then subjected to oxidation to introduce the carbonyl group, forming the piperazin-2-one structure. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-YL)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be employed to modify the pyridine ring, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyridine ring, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, and other nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(Pyridin-4-YL)piperazin-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a ligand for various receptors. Its ability to interact with neurotransmitter receptors makes it a candidate for the development of new psychotropic drugs.
Medicine
In medicine, this compound derivatives are being explored for their potential therapeutic effects. These include applications in the treatment of neurological disorders, such as depression and anxiety, due to their interaction with serotonin and dopamine receptors.
Industry
Industrially, this compound is used in the development of new materials with specific properties. Its derivatives can be incorporated into polymers to enhance their mechanical and thermal stability.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-YL)piperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and thereby influencing various physiological processes. For example, its interaction with serotonin receptors can lead to changes in mood and behavior, making it a potential candidate for antidepressant drugs.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-YL)piperazine: Similar structure but lacks the carbonyl group, which may affect its pharmacological properties.
1-(Pyridin-4-YL)piperazine: Another derivative with a different substitution pattern on the piperazine ring.
2-(Pyridin-4-YL)piperazine: Similar to 3-(Pyridin-4-YL)piperazin-2-one but with the nitrogen atom in a different position.
Uniqueness
This compound is unique due to the presence of the carbonyl group in the piperazine ring, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other piperazine derivatives and contributes to its potential as a versatile scaffold in drug development.
Properties
IUPAC Name |
3-pyridin-4-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-8(11-5-6-12-9)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYEVMFEQWPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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